BKI-1369

Cryptosporidiosis Antiparasitic CDPK1 inhibitor

BKI-1369 is a bumped kinase inhibitor that exploits the uniquely small gatekeeper residue of apicomplexan CDPK1 to achieve sub-nanomolar potency against C. parvum (IC50 = 0.0009 µM) with >11,000-fold selectivity over human SRC kinase. Unlike generic kinase inhibitors, its 5-aminopyrazole-4-carboxamide scaffold ensures precise steric complementarity, virtually eliminating off-target mammalian kinase activity. Validated in gnotobiotic piglet and neonatal calf models of cryptosporidiosis and cystoisosporosis, including toltrazuril-resistant strains. With a defined hERG IC50 of 1.5 µM, it also serves as a benchmark for cardiac safety profiling of next-generation BKIs. Choose BKI-1369 for reproducible, publication-grade results in parasitic disease research.

Molecular Formula C23H27N7O
Molecular Weight 417.5 g/mol
Cat. No. B15563691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKI-1369
Molecular FormulaC23H27N7O
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26)
InChIKeyAWJAAKKEYXUCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BKI-1369: A Bumped Kinase Inhibitor for Selective Targeting of Apicomplexan Calcium-Dependent Protein Kinases


BKI-1369 is a bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, including Cryptosporidium parvum, Toxoplasma gondii, and Cystoisospora suis [1][2]. Its unique chemical structure (CAS 1951431-22-3), featuring a 5-aminopyrazole-4-carboxamide scaffold, enables high affinity for parasite CDPK1 while minimizing off-target interactions with mammalian kinases [1]. This selectivity, coupled with robust in vivo efficacy, positions BKI-1369 as a critical tool compound for parasitic disease research.

Why BKI-1369 Cannot Be Substituted by Generic Kinase Inhibitors


Generic kinase inhibitors lack the precise steric complementarity required to target the uniquely small gatekeeper residue in apicomplexan CDPK1, resulting in poor selectivity and limited efficacy against Cryptosporidium and other parasites [1]. In contrast, BKI-1369's bumped scaffold exploits this structural divergence, achieving sub-nanomolar inhibition of C. parvum CDPK1 (IC50 = 0.0009 µM) while showing >11,000-fold selectivity over the human SRC kinase (IC50 >10 µM) [2]. Substituting BKI-1369 with a non-BKI analog, or even a structurally distinct BKI, would forfeit this validated selectivity profile and proven in vivo performance in pig and calf models of cryptosporidiosis and cystoisosporosis [3][4].

BKI-1369 Quantitative Differentiation Evidence Against Comparators


BKI-1369 vs. Nitazoxanide: Superior In Vitro Potency Against Cryptosporidium

BKI-1369 demonstrates markedly superior in vitro potency against multiple Cryptosporidium species compared to the FDA-approved drug nitazoxanide. While nitazoxanide is only approximately 30% effective in clinical settings, BKI-1369 achieves significantly lower EC50 values across various strains [1][2].

Cryptosporidiosis Antiparasitic CDPK1 inhibitor

BKI-1369 vs. Toltrazuril: Efficacy Against Drug-Resistant Cystoisospora suis

BKI-1369 demonstrates robust in vivo efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of Cystoisospora suis, a feat not achieved by the current standard-of-care toltrazuril [1].

Cystoisosporosis Drug resistance Swine health

BKI-1369 vs. Other BKIs: Balanced Profile of Potency, Selectivity, and Safety

Compared to earlier BKI leads like compound 1 (a potent TgCDPK1 inhibitor), BKI-1369 maintains high potency while exhibiting a significantly improved cardiac safety profile, as evidenced by its hERG IC50 value [1].

CDPK1 selectivity hERG liability Safety pharmacology

BKI-1369 vs. BKI-1748: Comparative Plasma Protein Binding in Mice

BKI-1369 exhibits lower plasma protein binding in mice (77%) compared to the related BKI-1748 (80%) [1][2]. This suggests a potentially higher free fraction of drug available to exert therapeutic effect.

Pharmacokinetics Plasma protein binding Free drug hypothesis

Optimal Research and Preclinical Applications for BKI-1369


Elucidating CDPK1-Dependent Signaling in Cryptosporidium and Related Apicomplexans

BKI-1369's exceptional potency (C. parvum CDPK1 IC50 = 0.0009 µM) and selectivity (>11,000-fold over human SRC kinase) make it an ideal chemical probe for dissecting CDPK1-mediated pathways in Cryptosporidium and other apicomplexan parasites [1]. Researchers can use it to specifically ablate CDPK1 activity and study the downstream effects on parasite invasion, growth, and egress, without confounding off-target effects on host cell kinases [1].

Evaluating Therapeutic Efficacy in Preclinical Models of Cryptosporidiosis and Cystoisosporosis

BKI-1369 has demonstrated robust and reproducible in vivo efficacy in established preclinical models, including gnotobiotic piglets infected with C. suis (toltrazuril-sensitive and -resistant) and neonatal calves infected with C. parvum [1][2]. This makes it a valuable positive control for benchmarking novel antiparasitic candidates and for investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationships of BKIs in large animal models of diarrheal disease [2].

Investigating the Role of hERG in Cardiotoxicity Risk Assessment

With a defined hERG IC50 of 1.5 µM, BKI-1369 serves as a benchmark compound for evaluating the cardiac safety profile of newer BKI candidates [1]. Its established in vitro hERG activity allows researchers to directly compare the cardiac liability of novel BKIs in development, facilitating the selection of leads with improved safety margins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BKI-1369

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.